molecular formula C17H15N3O4 B595242 Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 1253791-89-7

Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B595242
M. Wt: 325.324
InChI Key: SIKIWDBBIFKIIT-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a chemical compound . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . The substitution pattern at N8 of 5,6-dihydropyrido [2,3- d ]pyrimidin-7 (8 H)-ones with a C5-C6 single bond and the pyrido [2,3- d ]pyrimidin-7 (8 H)-ones with a C5-C6 double bond has been reported .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a bicyclic system containing a pyridine and a pyrimidine ring . The compound also contains ethyl, hydroxy, methyl, oxo, and phenyl substituents .

Scientific Research Applications

Tautomerism and Molecular Interactions

The study of tautomerism in nucleic acid bases, including pyrimidine bases, highlights the importance of molecular interactions on tautomeric equilibria. Changes in the environment can significantly alter the stability of tautomers, which has implications for understanding the molecular structure and function of related compounds (Person et al., 1989).

Synthetic Applications

Hybrid catalysts have been used for the synthesis of pyranopyrimidine scaffolds, demonstrating the versatility of this compound class in synthetic chemistry. These scaffolds serve as key precursors in medicinal and pharmaceutical industries, highlighting the broader synthetic applications of compounds related to the query molecule (Parmar, Vala, & Patel, 2023).

Fluorinated Pyrimidines in Cancer Treatment

Developments in fluorine chemistry have enhanced the use of fluorinated pyrimidines, such as 5-Fluorouracil, for cancer treatment. These compounds' mechanisms of action, including the inhibition of specific enzymes and the formation of DNA adducts, showcase the therapeutic potential of pyrimidine derivatives (Gmeiner, 2020).

Environmental and Biological Impacts

Studies on the environmental fate and biological effects of related compounds, such as Ethyl tert-butyl ether (ETBE), provide insight into the biodegradation pathways and potential health impacts of pyrimidine derivatives. These studies are crucial for understanding the environmental persistence and toxicity of such compounds (Thornton et al., 2020).

properties

IUPAC Name

ethyl 5-hydroxy-8-methyl-7-oxo-2-phenylpyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-3-24-17(23)12-13(21)11-9-18-14(10-7-5-4-6-8-10)19-15(11)20(2)16(12)22/h4-9,21H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKIWDBBIFKIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)C)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

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